molecular formula C7H7N5O2 B15315648 Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate

Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate

Cat. No.: B15315648
M. Wt: 193.16 g/mol
InChI Key: AGAQNBYCQXLVCX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate typically involves the reaction of appropriate pyrazole and triazine derivatives under controlled conditions. One common method includes the condensation of 4-aminopyrazole with a triazine derivative in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate can be compared with other similar compounds in the pyrazolo[1,5-a][1,3,5]triazine family:

The presence of both the methyl and amino groups in this compound makes it unique and versatile for various applications .

Biological Activity

Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate (also referred to as Methyl-4-aminopyrazolo[1,5-a][1,3,5]triazine) is a compound of significant interest in medicinal chemistry due to its biological activities, particularly in cancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound has a molecular formula of C7H8N6O2 and a molecular weight of 192.18 g/mol. Its structure includes a pyrazolo-triazine core that is pivotal for its biological activity.

PropertyValue
Molecular FormulaC7H8N6O2
Molecular Weight192.18 g/mol
CAS Number2613385-83-2

Target Kinases

This compound primarily targets Tyrosine Threonine Kinase (TTK) , also known as Mps1. This kinase plays a crucial role in the mitotic spindle assembly checkpoint during cell division. The inhibition of TTK disrupts normal cell cycle progression and induces apoptosis in cancer cells.

Mode of Action

The compound exhibits potent and selective inhibition of TTK, leading to significant antiproliferative effects in various human cancer cell lines. For instance, studies have shown that it has a growth inhibition 50 (GI50) value of less than 15 nM against HCT116 cells .

Biochemical Pathways Affected

By inhibiting TTK, this compound interferes with critical biochemical pathways involved in cell division and survival. This disruption can lead to:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest.
  • Apoptosis : It promotes pro-apoptotic signaling by modulating Bcl-2 and Bax expressions .

Anticancer Properties

Research indicates that Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine derivatives exhibit significant anticancer activities. In vitro studies demonstrate their effectiveness against various cancer cell lines:

Cell LineGI50 (nM)
HCT116<15
A5493.46
MCF-72.28
PC-30.33

These results highlight the compound's potential as an effective anticancer agent.

Anti-inflammatory Activity

In addition to anticancer effects, some derivatives display anti-inflammatory properties by inhibiting inflammatory cytokines such as TNF-alpha. The compound's ability to modulate the MAPK signaling pathway further supports its therapeutic potential in inflammatory diseases .

Case Studies

Several studies have explored the biological activity of Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine derivatives:

  • Study on TTK Inhibition : A study reported the discovery of novel TTK inhibitors based on the pyrazolo-triazine scaffold that showed exceptional potency (Ki=0.8 nM) and selectivity against other kinases .
  • Cytotoxicity Assessment : Another research assessed the cytotoxic effects of various aminopyrazole derivatives on cancer cell lines and found promising results with several compounds demonstrating low micromolar IC50 values against tumor cells .
  • Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between these compounds and their targets, providing insights into their selectivity and efficacy in inhibiting tumor growth .

Properties

Molecular Formula

C7H7N5O2

Molecular Weight

193.16 g/mol

IUPAC Name

methyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate

InChI

InChI=1S/C7H7N5O2/c1-14-6(13)4-2-5-9-3-10-7(8)12(5)11-4/h2-3H,1H3,(H2,8,9,10)

InChI Key

AGAQNBYCQXLVCX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2C(=C1)N=CN=C2N

Origin of Product

United States

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